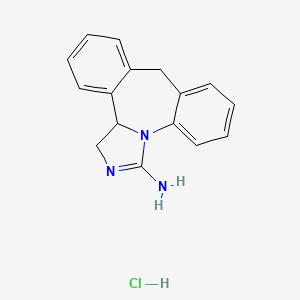

Epinastine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'épinastine est un antagoniste des récepteurs H1 de l'histamine principalement utilisé pour prévenir les démangeaisons associées à la conjonctivite allergique . C'est un composé actif par voie topique qui inhibe la libération d'histamine par les mastocytes, contrôlant ainsi les réponses allergiques .

Méthodes De Préparation

La synthèse du chlorhydrate d'épinastine implique plusieurs étapes :

Réaction de la 6-chlorométhyl-11-dihydro-dibenzo[b,e]azépine avec un réactif aminé : Cette étape génère un composé de protection d'amine.

Réactions de réduction et de déprotection : Ces réactions produisent de la 6-aminométhyl-6,11-dihydro-dibenzo[b,e]azépine.

Cyclisation au bromure de cyanogène : Cette étape implique la cyclisation de la 6-aminométhyl-6,11-dihydro-dibenzo[b,e]azépine, suivie de la neutralisation par une base et de la réaction avec de l'acide chlorhydrique pour donner du chlorhydrate d'épinastine.

Cette méthode est avantageuse pour la production industrielle en raison de l'accessibilité des matières premières, du nombre réduit de sous-produits et de la pureté élevée du produit .

Analyse Des Réactions Chimiques

Le chlorhydrate d'épinastine subit diverses réactions chimiques :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le chlorhydrate d'épinastine peut subir des réactions de substitution, en particulier la substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

Le chlorhydrate d'épinastine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé dans des études impliquant des récepteurs de l'histamine et leurs antagonistes.

Biologie : La recherche sur la stabilisation des mastocytes et l'inhibition de la libération d'histamine implique souvent le chlorhydrate d'épinastine.

Industrie : Le composé est utilisé dans la formulation de solutions ophtalmiques pour le soulagement des allergies.

5. Mécanisme d'action

Le chlorhydrate d'épinastine exerce ses effets en :

Stabilisant les mastocytes : Il empêche la dégranulation des mastocytes, contrôlant ainsi la réponse allergique.

Bloquant les récepteurs de l'histamine : Il empêche l'histamine de se lier aux récepteurs H1 et H2, stoppant les démangeaisons et offrant une protection durable.

Inhibant les médiateurs pro-inflammatoires : Il empêche la libération de médiateurs chimiques pro-inflammatoires des vaisseaux sanguins, arrêtant la progression de la réponse allergique.

Applications De Recherche Scientifique

Allergic Conjunctivitis

Epinastine hydrochloride is predominantly used in ophthalmic formulations to treat allergic conjunctivitis. Its applications include:

- Topical Eye Drops : Epinastine 0.05% eye drops are indicated for the prevention of ocular itching associated with allergic conjunctivitis. The onset of action occurs within 3 minutes, with effects lasting up to 8 hours. Typical dosing involves one drop in each eye twice daily .

- Clinical Efficacy : Studies have demonstrated that epinastine is significantly more effective than placebo in reducing ocular itching and conjunctival hyperemia induced by allergens. It has also shown noninferiority to other antihistamines like olopatadine .

Formulation Innovations

Recent research has explored innovative delivery systems for epinastine:

- Contact Lenses : A study developed soft contact lenses that release this compound, providing sustained therapeutic effects for allergic conjunctivitis. This method demonstrated significant inhibition of histamine-induced symptoms compared to traditional eye drops .

Data Table: Clinical Study Outcomes

Case Study 1: Efficacy in Seasonal Allergic Conjunctivitis

In a clinical trial involving patients with seasonal allergic conjunctivitis, participants receiving epinastine demonstrated a significant reduction in symptoms compared to those receiving placebo. The study highlighted the rapid onset and prolonged effect of epinastine, supporting its use as a first-line treatment option .

Case Study 2: Innovative Delivery via Contact Lenses

A group of guinea pigs was used to assess the efficacy of epinastine-releasing contact lenses against traditional eye drops. The results indicated that the contact lenses provided superior control over histamine-induced symptoms, suggesting a promising alternative delivery method for patients suffering from allergic conjunctivitis .

Mécanisme D'action

Epinastine Hydrochloride exerts its effects by:

Stabilizing mast cells: It prevents mast cell degranulation, thereby controlling the allergic response.

Blocking histamine receptors: It prevents histamine from binding to both H1 and H2 receptors, stopping itching and providing lasting protection.

Inhibiting proinflammatory mediators: It prevents the release of proinflammatory chemical mediators from blood vessels, halting the progression of the allergic response.

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'épinastine est unique en raison de son effet multi-action sur les réponses allergiques. Des composés similaires comprennent :

- Chlorhydrate d'azelastine

- Fumarate de kétotifène

- Chlorhydrate d'olopatadine

Ces composés agissent également comme antihistaminiques et stabilisateurs des mastocytes, mais diffèrent par leurs affinités spécifiques pour les récepteurs et leurs profils d'effets secondaires .

Le chlorhydrate d'épinastine se distingue par sa haute sélectivité pour les récepteurs H1 de l'histamine et sa capacité à inhiber la libération d'histamine par les mastocytes .

Activité Biologique

Epinastine hydrochloride is a second-generation antihistamine primarily used to treat allergic conjunctivitis. It exhibits multiple biological activities, including histamine H1 receptor antagonism, mast cell stabilization, and inhibition of pro-inflammatory mediators. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and case reports.

Epinastine acts through several mechanisms:

- Histamine H1 Receptor Antagonism : Epinastine selectively binds to H1 receptors, preventing histamine from eliciting allergic responses.

- Mast Cell Stabilization : It inhibits mast cell degranulation, thereby reducing the release of histamine and other mediators involved in allergic reactions.

- Inhibition of Pro-inflammatory Mediators : Epinastine decreases the secretion of leukotrienes and other inflammatory cytokines from activated eosinophils and mast cells, contributing to its anti-allergic effects .

Pharmacokinetics

- Bioavailability : Approximately 40% after topical administration.

- Protein Binding : About 64%.

- Half-Life : Approximately 12 hours.

- Metabolism : Mainly excreted unchanged; less than 10% metabolized .

Ophthalmic Solutions

This compound is available as a 0.05% ophthalmic solution. Several studies have demonstrated its efficacy in treating allergic conjunctivitis:

- Study on Ocular Itching and Hyperemia : A randomized clinical trial showed that epinastine significantly reduced ocular itching and conjunctival hyperemia compared to placebo at various time points post-administration (15 minutes, 4 hours, and 8 hours) (p<0.001) .

| Time Point | Epinastine Group (n=87) | Placebo Group (n=87) | p-value |

|---|---|---|---|

| 15 minutes | Significant reduction | Not significant | <0.001 |

| 4 hours | Significant reduction | Not significant | <0.001 |

| 8 hours | Significant reduction | Not significant | <0.001 |

- Safety Profile : The studies reported no serious adverse events, indicating a favorable safety profile for epinastine in treating allergic conjunctivitis .

Case Studies

- Case of Allergic Conjunctivitis : A 55-year-old woman with worsening dry eye symptoms was treated with epinastine. After administration, she experienced rapid relief from burning and itching symptoms, demonstrating the clinical effectiveness of epinastine in real-world scenarios .

- Atopic Cough Treatment : A study involving a patient with chronic cough due to eosinophilic bronchitis showed that treatment with epinastine (20 mg/day) resulted in significant improvement in cough scores and bronchial hyperresponsiveness after four weeks . This suggests potential applications beyond allergic conjunctivitis.

Comparative Efficacy

In comparative studies against other antihistamines like olopatadine, epinastine has shown noninferiority while providing superior results in certain parameters related to allergic conjunctivitis .

Propriétés

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXSGUIOOQPGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80012-43-7 (Parent) | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046502 | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-04-0 | |

| Record name | Epinastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.